N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-1-naphthamide
Description
Properties
IUPAC Name |
N-[5-(1,3-benzodioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N2O3S/c1-15-20(13-26)25(27-24(28)19-8-4-6-17-5-2-3-7-18(17)19)31-23(15)12-16-9-10-21-22(11-16)30-14-29-21/h2-11H,12,14H2,1H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOUZKYYFRKODRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=CC=CC3=CC=CC=C32)CC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-1-naphthamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzo[d][1,3]dioxole moiety, followed by its coupling with a suitable thiophene precursor. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the stability of the intermediates and the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-1-naphthamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or Grignard reagents for nucleophilic addition
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its ability to inhibit certain enzymes or receptors.
Industry: Utilized in the development of advanced materials and chemical sensors .
Mechanism of Action
The mechanism of action of N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-1-naphthamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to the modulation of biochemical pathways involved in disease processes. Further studies are needed to elucidate the precise molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Core Structural Analog: N-[5-(1,3-Benzodioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl]-4-oxo-4H-chromene-2-carboxamide
Key Similarities :
- Thiophene Backbone: Both compounds share a 2,5-disubstituted thiophene core with identical substituents: benzo[d][1,3]dioxol-5-ylmethyl, cyano, and methyl groups .
Key Differences :
- Terminal Amide Group : The target compound features a 1-naphthamide group, whereas the analog has a 4-oxochromene-2-carboxamide. The naphthyl group increases lipophilicity (logP ~3.8 estimated) compared to the chromene-based analog (logP ~2.9), which may affect membrane permeability .
- Molecular Weight : The chromene analog has a molecular weight of 444.46 g/mol, while the naphthamide variant is heavier (~470–480 g/mol), impacting solubility and pharmacokinetics .
Functional Analog: N-(Benzo[d][1,3]dioxol-5-yl)-2-(one-benzylthio) Acetamide (K-16)
Bioactivity Context :
Structural Divergence :
- K-16 lacks the thiophene core and cyano group, instead featuring a benzylthio-acetamide structure.
Heterocyclic Variants: Pyrazole and Chromene Derivatives
- Pyrazole-Based Analogs (e.g., ): Feature a pyrazole core instead of thiophene. These compounds often exhibit anticonvulsant or antimicrobial activity, highlighting the role of heterocycle choice in bioactivity .
- Chromene Derivatives (e.g., ): The 4-oxochromene group introduces conjugated π-systems, which may enhance fluorescence properties or antioxidant capacity compared to the naphthamide group .
Tabulated Comparison of Key Parameters
Biological Activity
N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-1-naphthamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, biological effects, and relevant research findings.
Structural Characteristics
The compound features several notable structural elements:
- Benzo[d][1,3]dioxole moiety : Known for its aromatic properties and presence in various natural products.
- Cyano group : Imparts unique reactivity and may influence biological interactions.
- Thienyl and naphthamide components : These structures are often associated with diverse biological activities.
The molecular formula of the compound is with a molecular weight of approximately 384.46 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The synthetic pathway often includes the formation of the thiophene and naphthamide linkages through coupling reactions, followed by functional group modifications to introduce the benzo[d][1,3]dioxole and cyano groups.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on related naphthamide derivatives have shown effectiveness against various bacterial strains. The structure-activity relationship (SAR) suggests that the presence of specific functional groups enhances this activity .
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. In vitro studies have demonstrated that naphthamide derivatives can inhibit cell proliferation in cancer cell lines. The mechanism of action is believed to involve the modulation of apoptosis pathways and interference with cancer cell metabolism .
Case Studies
- Inhibition of Efflux Pumps : A series of 4-substituted naphthamide derivatives were tested for their ability to inhibit efflux pumps in resistant bacterial strains. Compounds structurally related to this compound showed promising results in enhancing the efficacy of antibiotics by preventing drug efflux .
- Synergistic Effects with Antibiotics : Certain derivatives were found to synergize with antibiotics like isoniazid and pyrazinamide, suggesting a potential therapeutic application in treating resistant infections .
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antimicrobial | Effective against multiple bacterial strains | |
| Anticancer | Inhibits proliferation in cancer cell lines | |
| Efflux Pump Inhibition | Synergizes with antibiotics |
Table 2: Structure-Activity Relationships
| Compound Structure | Activity Type | IC50 (µM) |
|---|---|---|
| Naphthamide derivative | Antimicrobial | 16.3 |
| Naphthamide derivative | Anticancer | 7.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
